

A Technical Guide to Methyl Benzofuran-6-carboxylate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzofuran-6-carboxylate*

Cat. No.: *B1291434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl benzofuran-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines general methodologies for its synthesis and analysis, and explores the significant biological activities associated with the broader class of benzofuran derivatives, particularly their anticancer potential.

Core Molecular Data

Methyl benzofuran-6-carboxylate is a small organic molecule featuring a fused benzene and furan ring system. Its fundamental properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₈ O ₃	[1]
Molecular Weight	176.17 g/mol	[1]
IUPAC Name	methyl 1-benzofuran-6-carboxylate	[2]
CAS Number	588703-29-1	[2]
Appearance	Solid (predicted)	
Solubility	Soluble in common organic solvents	[3]

Synthetic and Analytical Methodologies

While a specific, detailed protocol for the synthesis of **methyl benzofuran-6-carboxylate** is not readily available in the cited literature, a general workflow can be inferred from the synthesis of structurally similar benzofuran derivatives.

General Synthetic Workflow

The synthesis of benzofuran-6-carboxylic acid derivatives often involves a multi-step process, which can be generalized as follows:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **methyl benzofuran-6-carboxylate**.

Experimental Protocol: A Representative Synthesis of a Benzofuran Carboxylic Acid Derivative

The following protocol for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives illustrates a common strategy for constructing the benzofuran ring

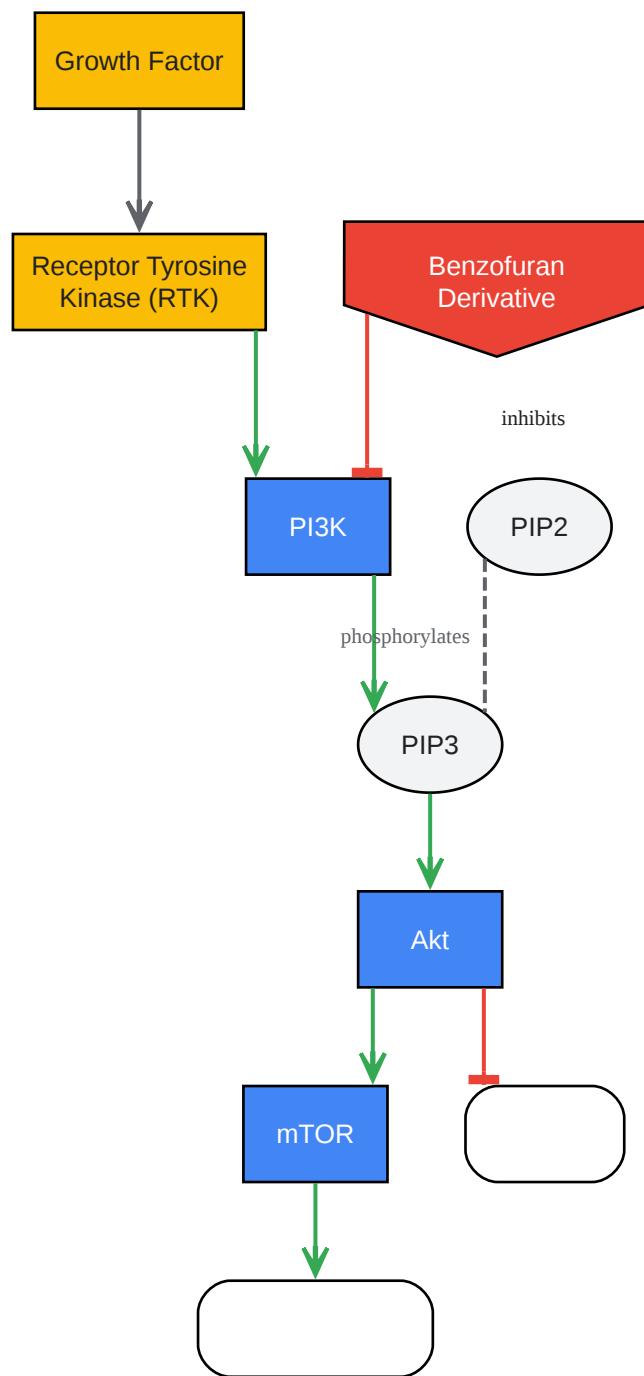
system.[4]

- Williamson Ether Synthesis: A mixture of a substituted salicylaldehyde (0.5 mmol), ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), and anhydrous K_2CO_3 (2.5 mmol) is stirred in refluxing acetonitrile (12 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]
- Solvent Evaporation: Upon completion, the acetonitrile is removed under reduced pressure.[4]
- Hydrolysis and Cyclization: A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.[4]
- Acidification and Isolation: After cooling, the reaction mixture is acidified with 1 M hydrochloric acid. The resulting precipitate, the desired benzofuran carboxylic acid derivative, is collected by filtration.[4]

Analytical Characterization

The structural confirmation and purity assessment of **methyl benzofuran-6-carboxylate** and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

Analytical Technique	Purpose	Citation(s)
Nuclear Magnetic Resonance (NMR)	<p>¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.</p>	[5][6][7][8]
Mass Spectrometry (MS)	<p>Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.</p>	[6][7]
High-Performance Liquid Chromatography (HPLC)	<p>Used to determine the purity of the compound and to separate it from impurities. A reverse-phase C18 column with a suitable mobile phase gradient is often employed.</p>	[1]
Infrared (IR) Spectroscopy	<p>Identifies the presence of key functional groups, such as the carbonyl group of the ester.</p>	[6][7]
Elemental Analysis	<p>Determines the percentage composition of elements (C, H, O) in the compound, which should match the calculated values for the molecular formula.</p>	[9]


Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] The anticancer effects are of particular interest to the drug development community.

Anticancer Mechanisms of Benzofuran Derivatives

Research has shown that benzofuran scaffolds can exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[\[11\]](#)

One of the critical pathways implicated in the anticancer activity of benzofuran derivatives is the PI3K/Akt/mTOR signaling pathway.[\[12\]](#) Aberrant activation of this pathway is a hallmark of many cancers, promoting cell growth and survival. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalijcar.org [journalijcar.org]
- 2. Methyl benzofuran-6-carboxylate [synhet.com]
- 3. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl benzofuran-6-carboxylate(588703-29-1) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methyl Benzofuran-6-carboxylate: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291434#methyl-benzofuran-6-carboxylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com